molecular formula C27H15Cl4N3O2 B15148804 2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)

2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)

Cat. No.: B15148804
M. Wt: 555.2 g/mol
InChI Key: AOYHQNBAFJPXRP-UHFFFAOYSA-N
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Description

2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple chlorine atoms and a phenolic group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol typically involves a series of condensation reactions. One common method includes the reaction of 2,4-dichloro-6-hydroxybenzaldehyde with 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with acridine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to activate plant immune responses by interacting with pattern recognition receptors, leading to the activation of defense-related signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-6-[(E)-({6-[(E)-[(3,5-dichloro-2-hydroxyphenyl)methylidene]amino]acridin-3-yl}imino)methyl]phenol is unique due to its complex structure, which includes multiple chlorine atoms and an acridine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C27H15Cl4N3O2

Molecular Weight

555.2 g/mol

IUPAC Name

2,4-dichloro-6-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]acridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C27H15Cl4N3O2/c28-18-6-16(26(35)22(30)8-18)12-32-20-3-1-14-5-15-2-4-21(11-25(15)34-24(14)10-20)33-13-17-7-19(29)9-23(31)27(17)36/h1-13,35-36H

InChI Key

AOYHQNBAFJPXRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C=C21)N=CC5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

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